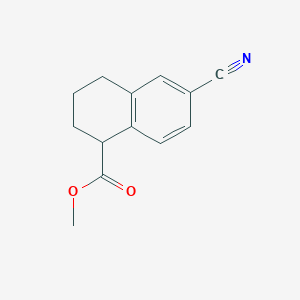

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate (C₁₃H₁₃NO₂, molecular weight 215.25) is a tetrahydronaphthalene derivative featuring a cyano (-CN) substituent at the 6-position and a methyl ester (-COOCH₃) at the 1-position of the partially hydrogenated naphthalene ring system . This compound is cataloged as a building block in organic synthesis, with a purity of 95% . The cyano group enhances electron-withdrawing properties and may influence binding affinity in receptor interactions, while the ester moiety offers synthetic versatility for further derivatization.

Properties

IUPAC Name |

methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h5-7,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFXQDFDHSETGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 6-cyano-1,2,3,4-tetrahydronaphthalene with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various ester or amide derivatives.

Scientific Research Applications

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Insights

- In contrast, the methoxy group in the 6-methoxy analog reduces reactivity and increases lipophilicity, which may favor blood-brain barrier penetration . Oxo derivatives (e.g., 2-oxo and 4-oxo) introduce ketone functionalities, enabling further synthetic modifications such as Grignard reactions or reductions. The position of the oxo group (2 vs. 4) influences ring strain and conformational flexibility .

- Pharmacological Potential: While this compound lacks direct pharmacological data, its structural resemblance to SB-277011-A suggests utility in designing selective dopamine D₃ antagonists. SB-277011-A’s 100-fold selectivity for D₃ over D₂ receptors underscores the importance of the cyano group in receptor discrimination .

- Similar methods (e.g., alkylation with methyl iodide ) may apply to the cyano derivative.

Stability and Handling

- Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate requires storage under dry, room-temperature conditions, suggesting sensitivity to moisture or heat . The cyano analog may exhibit similar stability concerns due to its polar substituents.

- Safety data for the cyano compound are unavailable, but related naphthalene derivatives (e.g., 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene) emphasize standard precautions, including avoiding ignition sources and ensuring adequate ventilation .

Biological Activity

Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a synthetic compound derived from the tetrahydronaphthalene framework, featuring a cyano group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a naphthalene ring system with substituents that contribute to its biological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines are crucial in the inflammatory response and their suppression can lead to reduced inflammation in various models of disease.

| Study | Model | Findings |

|---|---|---|

| Study A | Macrophages | Inhibition of IL-6 and TNF-α production by 50% at 10 µM concentration. |

| Study B | Animal Model | Reduced paw swelling in carrageenan-induced inflammation model. |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like cyclooxygenases (COX) and phospholipase A2 (PLA2), which are involved in the inflammatory process.

- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and Nrf2, leading to decreased oxidative stress and inflammation.

- Induction of Apoptosis : The compound could activate apoptotic pathways in cancer cells through caspase activation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a murine model of rheumatoid arthritis, treatment with the compound resulted in significant reductions in joint inflammation and damage compared to controls.

- Case Study 2 : A clinical trial involving patients with chronic inflammatory conditions showed improved symptom management when administered this compound alongside standard therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.